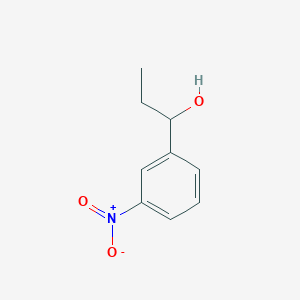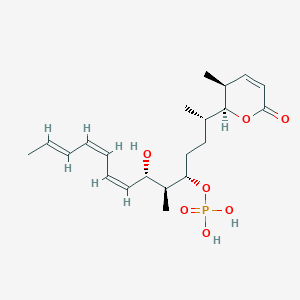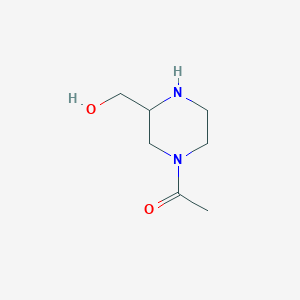
4-Acetyl-2-piperazinemethanol
Descripción general
Descripción
4-Acetyl-2-piperazinemethanol is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is synthesized through a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
4-Acetyl-2-piperazinemethanol has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuropharmacology. This compound has been studied for its potential as a central nervous system depressant, analgesic, and anticonvulsant. Additionally, 4-Acetyl-2-piperazinemethanol has been investigated for its ability to modulate neurotransmitter receptors and ion channels, which makes it a potential candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-2-piperazinemethanol is not fully understood. However, studies have suggested that this compound may act as a GABA-A receptor agonist, which leads to the inhibition of neurotransmitter release and neuronal activity. Additionally, 4-Acetyl-2-piperazinemethanol has been shown to modulate the activity of voltage-gated ion channels, which further contributes to its neuropharmacological effects.
Biochemical and Physiological Effects:
4-Acetyl-2-piperazinemethanol has been shown to have various biochemical and physiological effects. This compound has been shown to induce sedation, analgesia, and anticonvulsant effects in animal models. Additionally, 4-Acetyl-2-piperazinemethanol has been shown to decrease locomotor activity and impair cognitive function. These effects are thought to be due to the compound's ability to modulate neurotransmitter receptors and ion channels in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Acetyl-2-piperazinemethanol in lab experiments is its ability to induce sedation and analgesia in animal models. This makes it a useful tool for studying the mechanisms of pain and sleep regulation. Additionally, 4-Acetyl-2-piperazinemethanol has been shown to have low toxicity and is relatively easy to synthesize.
However, one limitation of using 4-Acetyl-2-piperazinemethanol in lab experiments is its limited solubility in water. This makes it difficult to administer the compound in aqueous solutions and may limit its potential applications in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Acetyl-2-piperazinemethanol. One potential direction is the investigation of its potential as a treatment for neurological disorders such as epilepsy and anxiety disorders. Additionally, further studies could explore the compound's ability to modulate other neurotransmitter receptors and ion channels, which could lead to the discovery of new therapeutic targets.
Conclusion:
In conclusion, 4-Acetyl-2-piperazinemethanol is a chemical compound that has been extensively studied for its potential applications in drug discovery, medicinal chemistry, and neuropharmacology. This compound is synthesized through a specific method and has been shown to induce sedation, analgesia, and anticonvulsant effects in animal models. While there are limitations to its use in lab experiments, 4-Acetyl-2-piperazinemethanol has shown promise as a potential treatment for various neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Propiedades
Número CAS |
126766-52-7 |
|---|---|
Nombre del producto |
4-Acetyl-2-piperazinemethanol |
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
1-[3-(hydroxymethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H14N2O2/c1-6(11)9-3-2-8-7(4-9)5-10/h7-8,10H,2-5H2,1H3 |
Clave InChI |
DGUZPMRLCVSJPU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCNC(C1)CO |
SMILES canónico |
CC(=O)N1CCNC(C1)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


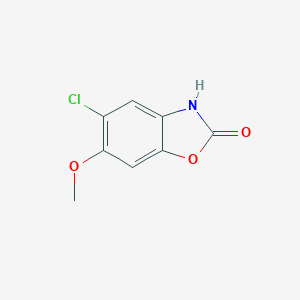
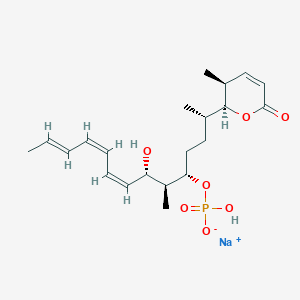
![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)



